Lipophilicity Comparison: 2-Amino-5-benzyl-1,3-oxazol-4(5H)-one vs. Pemoline
2-Amino-5-benzyl-1,3-oxazol-4(5H)-one (XLogP3-AA = 1.2) exhibits a 0.8 log unit lower lipophilicity compared to its phenyl analog pemoline (XLogP3-AA = 2.0), indicating reduced membrane permeability potential [1][2]. This difference stems from the benzyl group's greater molecular flexibility and polarity compared to the rigid phenyl ring. The computed property values, while not direct experimental measurements, provide a standardized basis for assessing relative compound behavior in silico models and during chromatographic method development.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.2 |
| Comparator Or Baseline | Pemoline (2-amino-5-phenyl-1,3-oxazol-4(5H)-one): 2.0 |
| Quantified Difference | 0.8 log units lower |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
Lower lipophilicity can translate to improved aqueous solubility and potentially reduced off-target binding, which are critical factors in early-stage drug discovery and assay development.
- [1] PubChem. (2025). 2-amino-5-benzyl-1,3-oxazol-4(5H)-one. PubChem CID 67093279. View Source
- [2] PubChem. (2025). Pemoline. PubChem CID 4723. View Source
